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Compound of Interest

Compound Name: BMS-986365

Cat. No.: B12382607 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
BMS-986365, also known as Gridegalutamide, is a pioneering, orally bioavailable,

heterobifunctional molecule currently under investigation for the treatment of metastatic

castration-resistant prostate cancer (mCRPC).[1][2] Developed by Bristol Myers Squibb, this

compound represents a significant advancement in the field of targeted protein degradation. It

functions as a potent and selective androgen receptor (AR) antagonist and, uniquely, as a

ligand-directed degrader (LDD). This dual mechanism of action allows BMS-986365 to not only

block the AR signaling pathway but also to induce the degradation of the AR protein itself,

offering a promising new therapeutic strategy for cancers driven by androgen receptor activity.

[1][3]

This technical guide provides a comprehensive overview of the structure, physicochemical

properties, and synthesis of BMS-986365, intended for professionals in the fields of medicinal

chemistry, pharmacology, and drug development.

Chemical Structure and Properties
BMS-986365 is a complex molecule comprised of three key components: a ligand that binds to

the androgen receptor, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin

ligase. This tripartite structure is the hallmark of a Proteolysis Targeting Chimera (PROTAC).
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IUPAC Name: 2-[(2R)-4-[2-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-

sulfanylideneimidazolidin-1-yl]-2-ethylphenoxy]ethyl]-2-methylpiperazin-1-yl]-N-[3-[[(3R)-2,6-

dioxopiperidin-3-yl]amino]phenyl]acetamide[4]

Chemical Formula: C₄₁H₄₅F₃N₈O₅S[4]

Molecular Weight: 818.92 g/mol [4]

Physicochemical Properties

Property Value Source

CAS Number 2446929-86-6 [4]

Appearance Solid [5]

Solubility Soluble in DMSO [6]

Synthesis of BMS-986365
The synthesis of BMS-986365 is a multi-step process that involves the careful assembly of its

three core components. The synthetic route has been described in the patent literature,

specifically in patent WO2020132014A1 (example 17), and is also referenced in the

supplementary information of a key publication on its discovery.[7][8]

While detailed, step-by-step experimental protocols with specific reagent quantities and

reaction conditions are proprietary and not fully disclosed in the public domain, the overall

synthetic strategy can be outlined as follows. The synthesis involves the preparation of three

key intermediates which are then coupled to form the final molecule.

Overall Synthetic Workflow
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AR Ligand Synthesis
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Caption: High-level synthetic workflow for BMS-986365.

Mechanism of Action: Dual-Action AR Inhibition and
Degradation
BMS-986365 exhibits a novel, dual mechanism of action that distinguishes it from traditional

androgen receptor antagonists.[1][3]

Competitive Antagonism: The AR-binding moiety of BMS-986365 competitively binds to the

ligand-binding domain (LBD) of the androgen receptor. This direct inhibition blocks the

binding of endogenous androgens, thereby preventing the conformational changes required

for AR activation and downstream signaling.
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Targeted Protein Degradation: The second, and perhaps more critical, mode of action is the

targeted degradation of the AR protein. The cereblon-binding moiety of BMS-986365 recruits

the CRBN E3 ubiquitin ligase complex. This proximity induces the ubiquitination of the

androgen receptor, marking it for degradation by the proteasome. This degradation of the AR

protein itself, rather than just its inhibition, leads to a more profound and sustained

suppression of AR signaling.[3]

Signaling Pathway Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b12382607?utm_src=pdf-body
https://www.bmsclinicaltrials.com/us/en/recharge-hcp/how-bms-986365-works
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12382607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cancer Cell

Nucleus

BMS-986365

AR-BMS-CRBN
Ternary Complex

Binds to AR & CRBN

Androgen Receptor (AR)

AR-mediated
Gene Expression

Inhibited by BMS-986365

Cereblon (CRBN)
E3 Ligase Complex

Proteasome

Releases Amino Acids

Reduced AR Levels &
Inhibition of Tumor Growth

Ubiquitin

Ubiquitinated AR

Ubiquitination

Degradation

Click to download full resolution via product page

Caption: Mechanism of action of BMS-986365.
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Experimental Protocols
As the detailed experimental protocols for the synthesis of BMS-986365 are proprietary, this

section provides a generalized methodology based on the available literature. Researchers

attempting to synthesize this molecule should refer to the specific procedures outlined in patent

WO2020132014A1.

General Experimental Considerations:

Inert Atmosphere: All reactions should be carried out under an inert atmosphere, such as

nitrogen or argon, to prevent the degradation of sensitive reagents and intermediates.

Anhydrous Solvents: Anhydrous solvents should be used for all reactions, as the presence of

water can interfere with many of the coupling reactions.

Chromatographic Purification: Purification of intermediates and the final product is typically

achieved using column chromatography on silica gel. The choice of eluent will depend on the

polarity of the compound being purified.

Analytical Characterization: The identity and purity of all synthesized compounds should be

confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR)

spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid

Chromatography (HPLC).

Conclusion
BMS-986365 represents a promising new therapeutic agent for the treatment of metastatic

castration-resistant prostate cancer. Its innovative dual mechanism of action, combining

competitive antagonism with targeted degradation of the androgen receptor, offers the potential

for a more profound and durable response compared to existing therapies. The synthesis of

this complex molecule is a challenging but achievable endeavor for those with expertise in

multi-step organic synthesis. This guide provides a foundational understanding of the structure,

synthesis, and mechanism of action of BMS-986365 to aid researchers and drug development

professionals in their efforts to advance the field of targeted protein degradation and develop

new treatments for cancer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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